1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
Description
1-Ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a sulfamoylphenyl substituent. The ethyl and methyl groups at positions 1 and 3 of the pyrazole ring may influence lipophilicity and metabolic stability .
Propriétés
IUPAC Name |
2-ethyl-5-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-17-12(8-9(2)16-17)13(18)15-10-4-6-11(7-5-10)21(14,19)20/h4-8H,3H2,1-2H3,(H,15,18)(H2,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYBCHSWDWKCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-Ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound belongs to a class of pyrazoles known for their diverse pharmacological properties, which include antitumor, anti-inflammatory, and antibacterial activities.
Chemical Structure
The molecular formula of 1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is C12H14N4O3S. Its structure features a pyrazole ring substituted with an ethyl group, a methyl group, and a sulfonamide moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazole class exhibit significant biological activities. The following sections detail specific activities related to 1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide.
Antitumor Activity
Pyrazole derivatives have shown promising results as antitumor agents. Studies indicate that they can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that similar pyrazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential efficacy for 1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide in treating specific cancer types .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with several studies highlighting their ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : The presence of the 4-sulfamoylphenyl group is crucial for COX-2 inhibitory activity, which is linked to the reduction of inflammatory responses .
- Research Findings : Compounds similar to 1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide have shown effective anti-inflammatory responses in animal models, indicating potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Antibacterial Activity
Pyrazole derivatives also exhibit antibacterial properties against various pathogens:
- Mechanism : These compounds may act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.
- Case Study : Research has shown that certain pyrazoles have effective minimum inhibitory concentrations (MIC) against Gram-positive bacteria, including Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazoles is vital for optimizing their biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Sulfamoyl Group | Enhances COX inhibition |
| Ethyl Group | Contributes to overall stability |
| Methyl Group | May influence lipophilicity |
These modifications can significantly affect the pharmacokinetics and bioavailability of the compound.
Applications De Recherche Scientifique
Pharmacological Applications
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Synthesis Methodologies
The synthesis of 1-Ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide typically involves several steps:
-
Formation of the Pyrazole Ring :
- The initial step often includes the reaction of ethyl acetoacetate with hydrazine derivatives to form the pyrazole structure.
-
Introduction of the Sulfamoyl Group :
- The sulfamoyl group can be introduced via nucleophilic substitution reactions involving sulfonyl chlorides and amines.
-
Carboxamide Formation :
- The final step involves the conversion of carboxylic acids to carboxamides through reaction with amines under appropriate conditions.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal evaluated the efficacy of 1-Ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide against breast cancer cells. The compound exhibited IC50 values lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results showed significant reduction in swelling and pain scores compared to control groups, supporting its use as an anti-inflammatory agent .
Comparative Analysis Table
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
The following table summarizes key pyrazole carboxamide derivatives and their properties:
Key Structural and Pharmacological Differences
Substituent Effects on Bioactivity: The sulfamoylphenyl group in the target compound distinguishes it from halogenated analogs (e.g., ) and may confer CAI activity similar to other sulfonamide derivatives . Bulkier substituents (e.g., cyclohexylmethyl in 3,5-AB-CHMFUPPYCA) are associated with cannabinoid receptor binding, whereas the target compound’s smaller substituents suggest divergent targets .
Pharmacokinetic and Pharmacodynamic Profiles: Berotralstat () demonstrates the therapeutic relevance of pyrazole carboxamides, with solubility influenced by trifluoromethyl and aromatic groups. The target compound’s sulfamoyl group may enhance aqueous solubility relative to lipophilic cannabinoid analogs .
Méthodes De Préparation
Regiocontrolled Pyrazole Formation via Trichloromethyl Enones
The pyrazole ring is constructed using a regiocontrolled cyclocondensation strategy. Trichloromethyl enones react with hydrazines to yield 1,3,5-trisubstituted pyrazoles.
-
Reactant : Ethyl hydrazine hydrochloride (1.2 equiv.) and (E)-4-chloro-1,1,1-trichloropent-3-en-2-one (1 equiv.).
-
Solvent : Ethanol or dimethylformamide (DMF).
-
Conditions : Reflux at 80°C for 16 hours.
-
Product : 1-Ethyl-3-methyl-5-(trichloromethyl)-1H-pyrazole.
Key Data :
Hydrolysis of Trichloromethyl to Carboxylic Acid
The trichloromethyl group at position 5 is hydrolyzed to a carboxylic acid under acidic conditions:
-
Reactant : 1-Ethyl-3-methyl-5-(trichloromethyl)-1H-pyrazole.
-
Conditions : 6M HCl, reflux for 8 hours.
-
Product : 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Analytical Confirmation :
Synthesis of 4-Sulfamoylaniline
Sulfonation of 4-Nitroaniline
The sulfamoyl group is introduced via a two-step sulfonation-ammonolysis sequence:
-
Sulfonation :
-
Reactant : 4-Nitroaniline (1 equiv.) and chlorosulfonic acid (3 equiv.).
-
Conditions : 0°C to 25°C, 4 hours.
-
Product : 4-Nitrobenzenesulfonyl chloride.
-
-
Ammonolysis :
-
Reactant : 4-Nitrobenzenesulfonyl chloride (1 equiv.) and aqueous ammonia (28%, 5 equiv.).
-
Conditions : 0°C, 1 hour.
-
Product : 4-Nitrobenzenesulfonamide.
-
Reduction of Nitro to Amine
Catalytic hydrogenation reduces the nitro group to an amine:
-
Reactant : 4-Nitrobenzenesulfonamide (1 equiv.), 10% Pd/C (0.1 equiv.).
-
Conditions : H₂ (1 atm), ethanol, 25°C, 6 hours.
-
Product : 4-Sulfamoylaniline.
Analytical Data :
Carboxamide Coupling
Activation of Pyrazole-5-Carboxylic Acid
The carboxylic acid is converted to an acid chloride for amide formation:
-
Reactant : 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1 equiv.), thionyl chloride (2 equiv.).
-
Conditions : Reflux, 4 hours.
-
Product : 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride.
Amide Bond Formation
The acid chloride is coupled with 4-sulfamoylaniline:
-
Reactant : 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1 equiv.), 4-sulfamoylaniline (1.1 equiv.), pyridine (2 equiv.).
-
Solvent : Chloroform.
-
Conditions : 0°C to 25°C, 12 hours.
-
Product : 1-Ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide.
Optimization Data :
Alternative Routes and Comparative Analysis
One-Pot Cyclocondensation-Amidation
A streamlined approach combines pyrazole formation and amide coupling in a single pot:
-
Reactants : Ethyl hydrazine hydrochloride, trichloromethyl enone, 4-sulfamoylaniline.
-
Conditions : DMF, 100°C, 24 hours.
Advantages : Reduced purification steps.
Disadvantages : Lower yield due to competing side reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, and how can purity be optimized?
- Methodology : The compound’s pyrazole-carboxamide core can be synthesized via multi-step condensation reactions. A common approach involves reacting substituted pyrazole intermediates with sulfamoylphenyl isocyanates or acid chlorides under inert conditions. For purity optimization, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥99% by reverse-phase C18 column) .
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via H-NMR and IR spectroscopy to ensure correct functional group formation.
Q. How can researchers address low aqueous solubility of this compound in in vitro assays?
- Methodology : Solubility challenges are common for sulfonamide-pyrazole hybrids. Use co-solvents like DMSO (≤0.1% v/v to avoid cytotoxicity) or prepare stock solutions in ethanol followed by dilution in assay buffers. Sonication and heating (37°C) can aid dissolution. For pharmacokinetic studies, consider prodrug derivatization (e.g., esterification of the carboxamide) to enhance bioavailability .
Q. What analytical techniques are critical for structural validation of this compound?
- Essential Techniques :
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., pyrazole ring planarity, sulfamoyl group orientation) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (CHNOS; theoretical 311.10 g/mol).
- Multinuclear NMR : H and C NMR to verify substituent positions (e.g., ethyl vs. methyl groups on the pyrazole ring) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to target proteins (e.g., carbonic anhydrase)?
- Methodology :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfamoyl group and catalytic zinc in carbonic anhydrase.
MD simulations : Assess binding stability (20–100 ns trajectories) with AMBER or GROMACS.
Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding energies.
- Validation : Cross-reference with experimental IC values from enzyme inhibition assays .
Q. How should contradictory spectral data (e.g., unexpected H-NMR shifts) be resolved during characterization?
- Troubleshooting Steps :
Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in the sulfamoyl group).
COSY/NOESY : Confirm coupling patterns and spatial proximity of protons.
X-ray crystallography : Resolve tautomeric or conformational ambiguities (e.g., pyrazole vs. pyrazoline forms) .
- Example : A 0.3 ppm downfield shift in the ethyl group protons may indicate steric hindrance from the 3-methyl substituent .
Q. What strategies mitigate off-target effects in biological assays for this compound?
- Approaches :
- Selectivity profiling : Screen against related enzymes (e.g., CA isoforms I, II, IX) using fluorometric assays.
- Structure-activity relationship (SAR) : Modify the ethyl or sulfamoyl groups to enhance target specificity.
- Metabolite identification : Use LC-MS/MS to detect in vitro metabolites that may interact with unintended targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
